Product packaging for rac 2-Linolenoyl-3-chloropropanediol(Cat. No.:)

rac 2-Linolenoyl-3-chloropropanediol

Cat. No.: B13437513
M. Wt: 371.0 g/mol
InChI Key: YAOHGBOXDTYIHW-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 2-Linolenoyl-3-chloropropanediol is a chlorinated glycerol ester that serves as a critical reference standard in food safety and analytical chemistry research. This compound belongs to the group of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters, which are process contaminants formed during the refinement of edible oils, particularly in the deodorization step at high temperatures . Toxicological assessments indicate that these esters are a concern because they are believed to be hydrolyzed in the body to free 3-MCPD, a compound with demonstrated adverse effects on the kidneys . Researchers utilize this compound primarily for the development and validation of high-throughput and sensitive analytical methods, such as supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) or GC-MS, to accurately determine the levels of these contaminants in various edible oils and fat-containing food products like canned fish oil . Its application is essential for elucidating the formation mechanisms of 3-MCPD esters and for monitoring food quality to ensure consumer safety. The compound is offered as a high-purity material, intended for research applications only. It is strictly labeled "For Research Use Only" and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35ClO3 B13437513 rac 2-Linolenoyl-3-chloropropanediol

Properties

Molecular Formula

C21H35ClO3

Molecular Weight

371.0 g/mol

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-

InChI Key

YAOHGBOXDTYIHW-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl

Origin of Product

United States

Chemical Structure, Nomenclature, and Stereochemistry of Rac 2 Linolenoyl 3 Chloropropanediol

Systematic IUPAC Nomenclature and Related Conventional Naming of rac 2-Linolenoyl-3-chloropropanediol

The compound this compound is a monoacylglycerol derivative. Specifically, it is a glycerol (B35011) molecule in which the hydroxyl group at the sn-2 position is esterified with linolenic acid, and a hydroxyl group at the sn-3 position is substituted with a chlorine atom. The prefix "rac" indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers at the C2 chiral center.

Its systematic and conventional names, along with other key identifiers, are detailed in the table below. Synonyms include 3-Chloro-1,2-propanediol (B139630) 2-Linolenate and (Z,Z,Z)-9,12,15-Octadecatrienoic Acid 3-Chloro-1-hydroxypropyl Ester. pharmaffiliates.com

IdentifierValue
Systematic IUPAC Namerac-(3-chloro-1-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
CAS Number1470161-30-8 pharmaffiliates.com
Molecular FormulaC₂₁H₃₅ClO₃ smallmolecules.com
Molecular Weight370.95 g/mol pharmaffiliates.com
Common Synonyms3-Chloro-1,2-propanediol 2-Linolenate; (Z,Z,Z)-9,12,15-Octadecatrienoic Acid 3-Chloro-1-hydroxypropyl Ester pharmaffiliates.com

Structural Elucidation Methodologies Applied to this compound

The definitive identification and structural characterization of this compound rely on a combination of modern analytical techniques. These methods provide complementary information to confirm its molecular structure, from connectivity to three-dimensional arrangement.

Mass spectrometry is a cornerstone for the analysis of chloropropanediol esters found in food products like edible oils. unina.it High-resolution mass spectrometry (HRMS), particularly with technologies like the Orbitrap, is employed for the sensitive and accurate determination of these compounds. nih.govresearchgate.net For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₂₁H₃₅ClO₃).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method for detecting fatty acid diesters of 2-monochloropropanediol (2-MCPD) and 3-monochloropropanediol (3-MCPD). researchgate.net This direct analysis approach allows for the separation and quantification of individual esters without prior hydrolysis. researchgate.netnih.gov In the analysis of this compound, LC-MS/MS would be used to:

Separate the analyte from the complex matrix of an edible oil. nih.gov

Generate a parent ion corresponding to the molecule's mass.

Induce fragmentation of the parent ion to produce a characteristic pattern of daughter ions, confirming the presence of the linolenoyl group and the chloropropanediol backbone.

Quantitative analysis often involves the use of deuterium-labeled internal standards to ensure accuracy. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing a detailed atom-by-atom map of a molecule's structure. Both ¹H NMR and ¹³C NMR would be used to elucidate the structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum would reveal distinct signals for the different hydrogen environments in the molecule. Key expected signals would include those from the glycerol backbone protons, where the chemical shifts would be influenced by the adjacent ester and chloro groups. The linolenoyl fatty acid chain would show characteristic signals for the protons on the three double bonds, the protons adjacent to these double bonds (bis-allylic protons), the protons alpha to the carbonyl group, the terminal methyl group, and the various methylene (B1212753) groups along the chain.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides evidence of the different carbon atom environments. docbrown.info For this molecule, distinct signals would be expected for the carbonyl carbon of the ester group, the carbons of the glycerol backbone (with the carbon bonded to chlorine being significantly deshielded), the six olefinic carbons of the double bonds, and the various aliphatic carbons of the fatty acid chain. docbrown.info

Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and carbons, confirming the precise location of the linolenoyl ester at the C2 position and the chlorine atom at the C3 position of the glycerol backbone.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. us.esnih.gov For this compound, the spectra would be expected to show key absorption bands confirming its structure.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H (hydroxyl)Stretching~3600–3200 (broad) mdpi.com
C-H (alkene)Stretching~3100–3000 mdpi.com
C-H (alkane)Stretching~3000–2850 mdpi.com
C=O (ester)Stretching~1750–1735 mdpi.com
C=C (alkene)Stretching~1680–1640
C-O (ester)Stretching~1300–1000
C-Cl (alkyl halide)Stretching~800–600

The combination of these characteristic bands provides a spectroscopic fingerprint, confirming the presence of the hydroxyl, ester, alkene, and alkyl chloride functional groups within the molecule.

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method would yield definitive information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at the chiral center.

However, obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging for lipid-like molecules, which are often oils or waxy solids at room temperature. A literature search reveals no published crystal structure for this compound. If a crystalline form were to be obtained, this technique would provide the most definitive structural elucidation possible.

Stereochemical Considerations for this compound

The central carbon of the glycerol backbone (C2) in 2-Linolenoyl-3-chloropropanediol is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a -CH₂Cl group, a -CH₂OH group, and the linolenoyl ester group (-O-C(=O)R). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers:

(S)-(3-chloro-1-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

(R)-(3-chloro-1-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

The designation "rac" (from racemate) in the compound's name explicitly states that it is a 1:1 mixture of these (R)- and (S)-enantiomers. Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out. The synthesis or isolation of this compound without chiral-specific steps typically results in the racemic form.

Enantiomeric Synthesis and Chiral Resolution Strategies for 2-Linolenoyl-3-chloropropanediol

The distinct biological effects of the individual enantiomers of 3-MCPD esters necessitate the development of methods to obtain them in their pure forms for toxicological studies and as analytical standards. This can be achieved through two primary approaches: enantiomeric synthesis (creating a single, desired enantiomer) and chiral resolution (separating a racemic mixture into its constituent enantiomers).

Enantiomeric Synthesis:

While specific literature detailing the enantioselective synthesis of 2-Linolenoyl-3-chloropropanediol is scarce, general strategies for the synthesis of chiral 3-MCPD esters can be inferred. These methods often involve the use of chiral starting materials or chiral catalysts. For example, a synthesis could start from a commercially available chiral building block like (R)- or (S)-solketal, which can be converted to the desired chloropropanediol backbone with a defined stereochemistry. Subsequent esterification with linolenic acid would then yield the target enantiomerically pure compound. Lipases, which can exhibit high enantioselectivity, are also employed in the synthesis of chiral esters. researchgate.net

Chiral Resolution Strategies:

Chiral resolution offers a means to separate the enantiomers from the racemic mixture that is typically formed during food processing. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. nih.govjiangnan.edu.cn The principle behind this method is that the two enantiomers will interact differently with the chiral environment of the stationary phase, leading to different retention times and thus their separation.

Another approach involves the derivatization of the racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like silica (B1680970) gel chromatography. After separation, the chiral auxiliary can be removed to yield the individual, pure enantiomers.

Gas chromatography-mass spectrometry (GC-MS) has also been successfully applied for the chiral resolution of 3-MCPD enantiomers after the hydrolysis of the ester forms. nih.gov

Formation Mechanisms and Synthetic Pathways of Rac 2 Linolenoyl 3 Chloropropanediol

Identification of Precursor Compounds and Reactant Systems for rac 2-Linolenoyl-3-chloropropanediol Formation

The formation of this compound is contingent on the co-occurrence of specific precursor molecules and a suitable reaction environment, typically induced by thermal processing. These precursors can be broadly categorized into lipid derivatives containing linolenic acid, a propanediol (B1597323) backbone source, and a chlorinating agent.

Role of Linolenic Acid and its Lipid Derivatives

Linolenic acid, an unsaturated omega-3 fatty acid, is a key precursor to this compound. In its free form or, more commonly, esterified within a glyceride molecule, it provides the linolenoyl acyl group that characterizes the target compound. The primary lipid precursors are partial acylglycerols, specifically diacylglycerols (DAGs) and monoacylglycerols (MAGs), that contain linolenic acid. zendy.ionih.govshd.org.rs Triacylglycerols (TAGs) containing linolenic acid can also serve as precursors, though they are generally less reactive than their partially hydrolyzed counterparts. nih.govshd.org.rs

During thermal processing, such as the deodorization step in oil refining which can exceed 200°C, the content of linolenic acid has been observed to decrease, correlating with the formation of 3-MCPD esters. nih.gov Computational studies have indicated that the energy barrier for the formation of 3-MCPD dilinolein is lower than that for 3-MCPD diolein and 3-MCPD dipalmitin (B8236172), suggesting that lipids containing linolenic acid may be more susceptible to forming these contaminants. nih.gov

Below is a table summarizing the energy barriers for the formation of different 3-MCPD diesters, highlighting the higher reactivity of linolenic acid-containing precursors.

3-MCPD DiesterEnergy Barrier (kJ/mol)
Dipalmitin74.261
Diolein66.017
Dilinolein59.856
Data sourced from computational simulations of 3-MCPD ester formation. nih.gov

Propanediol Backbone Precursors and Intermediates

The glycerol (B35011) backbone of acylglycerols serves as the direct precursor to the 3-chloropropanediol moiety of the final compound. nih.gov During the high-temperature conditions of food processing, particularly in the presence of acidic catalysts, triacylglycerols can undergo hydrolysis to form diacylglycerols and monoacylglycerols. nih.gov These partial glycerides are considered the primary precursors for the formation of 3-MCPD esters. nih.govshd.org.rs

The glycerol molecule itself, or its esterified forms (MAGs and DAGs), provides the three-carbon chain onto which the linolenoyl group is esterified and the chlorine atom is substituted.

Involvement of Chlorinating Agents and Environments

A source of chlorine is essential for the formation of this compound. Both inorganic and organic chlorine compounds can act as chlorinating agents. nih.govresearchgate.netresearchgate.net

Inorganic Chlorinating Agents:

Sodium chloride (NaCl): Commonly present in food and processing environments. nih.govmdpi.com

Metal chlorides: Such as ferric chloride (FeCl₃) and other metal salts that may be present as impurities in oils or processing equipment. mdpi.com

Organic Chlorinating Agents:

Organochlorine compounds: These can be present as contaminants in raw materials. researchgate.net

The presence of these chlorinating agents in a high-temperature, low-moisture, and often acidic environment, typical of the deodorization step in oil refining, creates the ideal conditions for the chlorination of the glycerol backbone. mdpi.com

Chemical Reaction Pathways Leading to this compound

The formation of this compound from its precursors involves a series of chemical reactions, primarily esterification and chlorination. The exact sequence and interplay of these reactions can be complex and are influenced by the specific conditions of the processing environment.

Esterification Reactions and Reaction Dynamics

The esterification process involves the formation of an ester bond between the carboxyl group of linolenic acid and a hydroxyl group on the propanediol backbone. In the context of forming this compound, the linolenic acid is esterified at the sn-2 position of the glycerol backbone.

Chlorination Mechanisms and Regioselectivity on the Propanediol Moiety

The chlorination of the glycerol backbone is a critical step in the formation of this compound. Several mechanisms have been proposed for the formation of 3-MCPD esters in general, which are applicable to this specific compound. These mechanisms often involve a nucleophilic attack by a chloride ion.

One of the leading proposed mechanisms involves the formation of a cyclic acyloxonium ion as an intermediate. nih.gov In a diacylglycerol containing linolenic acid, the acyl group can form a five-membered ring intermediate. This intermediate is then susceptible to a nucleophilic attack by a chloride ion.

The regioselectivity of this reaction, which determines the position of the chlorine atom on the propanediol backbone, is a key factor in the formation of the 3-chloro isomer. The attack of the chloride ion on the cyclic acyloxonium intermediate can theoretically occur at either the sn-1 or sn-3 position. The formation of 3-monochloropropane-1,2-diol as the main product in some model systems suggests a preference for chlorination at the terminal carbons of the glycerol backbone. zendy.ioresearchgate.net This preference is likely governed by steric and electronic factors within the transition state of the reaction. The SN2 (bimolecular nucleophilic substitution) nature of the reaction favors attack at the less sterically hindered primary carbon (sn-3), leading to the formation of the 3-chloro isomer. zendy.ioresearchgate.net

Formation of a diacylglycerol containing linolenic acid (e.g., 1,2-dilinoleoyl-glycerol or 1-palmitoyl-2-linoleoyl-glycerol) through hydrolysis of a triacylglycerol.

Protonation of a hydroxyl group or the acyl group under acidic conditions.

Formation of a cyclic acyloxonium ion intermediate.

Nucleophilic attack by a chloride ion at the sn-3 position of the intermediate, leading to the opening of the ring and the formation of the 3-chloro-1,2-propanediol (B139630) backbone esterified with linolenic acid at the sn-2 position.

Kinetic and Thermodynamic Aspects of this compound Formation

The formation of 3-MCPD esters, including this compound, is an endothermic process that requires high temperatures to proceed. nih.govresearchgate.net While specific kinetic and thermodynamic data for this compound are not extensively documented, valuable insights can be drawn from studies on structurally similar compounds. Computational simulations have been employed to determine the energy barriers for the formation of various 3-MCPD diesters. nih.govresearchgate.net

For instance, the energy barrier for the formation of 3-MCPD dilinolein, which contains linoleic acid (a fatty acid with one less double bond than linolenic acid), has been calculated to be 59.856 kJ/mol. nih.govresearchgate.net This value is part of a broader study that also examined dipalmitin (74.261 kJ/mol) and diolein (66.017 kJ/mol). nih.govresearchgate.net The lower energy barrier for the ester with the more unsaturated fatty acid suggests that the presence of double bonds in the acyl chain may influence the reaction kinetics. This data indicates that the formation of these compounds is more favorable at elevated temperatures, a characteristic feature of an endothermic reaction. nih.govresearchgate.net

Table 1: Calculated Energy Barriers for the Formation of Various 3-MCPD Diesters

3-MCPD Diester Energy Barrier (kJ/mol)
Dipalmitin 74.261
Diolein 66.017
Dilinolein 59.856

This data, derived from computational simulations, illustrates the energy requirements for the formation of different 3-MCPD esters. nih.govresearchgate.net

Mechanistic Studies of Non-Enzymatic Formation of this compound

The non-enzymatic formation of 3-MCPD esters like this compound is a complex process primarily occurring during the high-temperature processing of fats and oils that contain acylglycerols and a source of chlorine. Research has identified several key pathways and influencing factors.

Thermal Reaction Pathways and Conditions

High temperature is a critical factor for the formation of this compound. Significant formation of 3-MCPD esters is observed at temperatures exceeding 180°C, with a substantial increase from 210°C onwards. mdpi.com Such conditions are typically encountered during the deodorization step of edible oil refining, which can operate at temperatures between 220°C and 260°C. mdpi.commdpi.com The reaction involves a precursor molecule, such as a diacylglycerol (DAG) or monoacylglycerol (MAG) containing linolenic acid, and a chlorine donor.

Three main pathways for the formation of 3-MCPD esters have been proposed:

Direct nucleophilic substitution: A chloride ion directly attacks the glycerol backbone of an acylglycerol. nih.govresearchgate.net

Indirect nucleophilic substitution: This pathway involves the formation of an intermediate before the chloride ion attack. nih.govresearchgate.net

Intermediate glycidyl (B131873) ester mechanism: A glycidyl (or epoxide) ester is formed as an intermediate, which then reacts with a chloride source to yield the 3-MCPD ester. nih.govresearchgate.net

Among these, the ester-based direct nucleophilic substitution is considered the most probable reaction pathway. nih.govresearchgate.net

Acid-Catalyzed and Base-Catalyzed Formation Processes

The chemical environment, particularly the presence of acidic or basic species, can significantly influence the formation of this compound.

Acid-Catalyzed Formation: Acidic conditions are known to promote the formation of 3-MCPD esters. For example, the use of acids like phosphoric acid during the degumming phase of oil refining can increase the subsequent formation of these contaminants. mdpi.com Under acidic conditions, the transformation rate of any intermediate glycidyl esters to 3-MCPD is higher than the reverse reaction, especially in the presence of chloride ions. mdpi.com The presence of free fatty acids, which contribute to the acidity of the oil, has also been shown to correlate with higher levels of 3-MCPD ester formation. nih.gov

Base-Catalyzed Processes: Conversely, alkaline conditions can have an inhibitory effect on the formation of 3-MCPD esters. Neutralization of free fatty acids with alkaline substances like sodium or potassium carbonates before the high-temperature deodorization step can suppress the reaction. nih.gov Strong bases, such as methoxide (B1231860) ions, are known to act as strong nucleophilic agents. mdpi.com While not a formation pathway, it is noted that under strongly alkaline conditions, 3-MCPD can decompose via a glycidol (B123203) intermediate. researchgate.net

Influence of Water Activity and pH on Reaction Kinetics

Water activity and pH are crucial parameters affecting the kinetics of both the formation and degradation of chloropropanols. The decay of 3-MCPD, which is relevant to the net concentration of its esters, has been shown to be consistent with first-order kinetics and is inhibited by a decrease in moisture content and a drop in pH. researchgate.net While the formation of 3-MCPD esters occurs most readily in low-moisture conditions, the presence of water can act as a better leaving group than a fatty acid in certain reaction mechanisms, potentially influencing the pathway. researchgate.net The inhibitory role of water has also been observed in chlorination reactions of glycerol. researchgate.net

Radical-Mediated Formation Pathways

While nucleophilic substitution is the most cited mechanism, research has also provided evidence for the involvement of free radicals in the formation of 3-MCPD diesters. This pathway is particularly relevant under the high-temperature, low-moisture conditions of oil processing. The proposed mechanism involves the formation of a cyclic acyloxonium free radical (CAFR) from diacylglycerols. The presence of such free radicals has been demonstrated through techniques like electron spin resonance (ESR) spectroscopy. Although this mechanism has been proposed for 3-MCPD diesters in general, specific studies detailing this pathway for this compound are not available.

Hypothetical or Observed Biocatalytic Pathways in 2-Linolenoyl-3-chloropropanediol Formation

Currently, there is a lack of scientific literature describing observed or hypothetical biocatalytic pathways for the specific formation of this compound. The formation of this compound is predominantly associated with high-temperature chemical reactions during food and oil processing. While some studies have noted the formation of 3-MCPD esters at lower temperatures (e.g., 40°C) in systems containing lipase (B570770), vegetable oils, water, and sodium chloride, these observations are generally linked to lipase-catalyzed lipolysis of triacylglycerols followed by a chemical nucleophilic attack by the chloride ion, rather than a direct enzymatic incorporation of chlorine. nih.gov The development of a specific biocatalyst for this transformation has not been reported.

Potential Role of Lipases in Esterification

The synthesis of this compound involves the esterification of a glycerol backbone with linolenic acid at the sn-2 position. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, can also be employed to catalyze esterification and transesterification reactions under specific conditions. The regioselectivity of certain lipases makes them particularly suitable for the controlled synthesis of structured lipids, including specific monoacylglycerols.

For the synthesis of a 2-monoacylglycerol such as 2-linolenoylglycerol, which is the direct precursor to the target molecule, 1,3-specific lipases are of primary importance. These enzymes selectively hydrolyze or esterify fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact.

Key Research Findings on Lipase-Catalyzed Synthesis of 2-Monoacylglycerols:

Enzymatic Ethanolysis: The synthesis of 2-monoacylglycerols (2-MAGs) rich in polyunsaturated fatty acids (PUFAs) has been achieved through the alcoholysis of fish oils with ethanol (B145695), catalyzed by 1,3-specific lipases. researchgate.net This method can yield a high content of 2-MAGs, which can then be purified.

Lipase Specificity: Lipases such as those from Rhizomucor miehei and Rhizopus oryzae exhibit high 1,3-regioselectivity, making them ideal for producing 2-MAGs from triglycerides rich in linolenic acid. nih.gov

Reaction Conditions: The efficiency of lipase-catalyzed synthesis of 2-MAGs is influenced by several factors, including the type of lipase, substrate ratio, reaction time, and the presence of a solvent. nih.gov For instance, using an excess of ethanol can drive the reaction towards the formation of 2-MAGs. researchgate.net

The general scheme for the lipase-catalyzed synthesis of 2-linolenoylglycerol would involve the transesterification of a triglyceride containing linolenic acid with an alcohol in the presence of a 1,3-specific lipase. The resulting 2-linolenoylglycerol can then be isolated and used as a precursor for the subsequent chlorination step.

Table 1: Comparison of Lipases in the Synthesis of 2-Monoacylglycerols

Lipase Source Specificity Common Application in 2-MAG Synthesis Reference
Rhizomucor miehei sn-1,3 specific Ethanolysis of oils to produce 2-MAGs nih.gov
Rhizopus oryzae sn-1,3 specific Hydrolysis of triglycerides to 2-MAGs nih.gov
Candida antarctica Lipase B (Novozym 435) Non-specific, but can show 1,3-specificity under certain conditions Esterification of glycerol with fatty acids nih.govnih.gov
Pseudomonas cepacia sn-1,3 specific Synthesis of structured lipids nih.gov

Consideration of Halogenase Enzymes in Chlorination

Halogenases are a diverse group of enzymes capable of catalyzing the incorporation of halogen atoms into organic molecules. nih.gov These enzymes are involved in the biosynthesis of a wide array of halogenated natural products. manchester.ac.uk The potential for using a halogenase for the specific chlorination of 2-linolenoylglycerol to form this compound is an intriguing possibility, though direct evidence for such a reaction is currently lacking in the scientific literature.

Mechanisms of Halogenase Action:

Flavin-Dependent Halogenases: This is a major class of halogenases that utilize a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide ion. The proposed mechanism involves the formation of a hypohalous acid (e.g., hypochlorous acid, HOCl) intermediate within the enzyme's active site. This reactive species is then directed towards the substrate to perform the electrophilic halogenation. nih.govfigshare.com

Non-Heme Iron Halogenases: These enzymes utilize α-ketoglutarate and O₂ to catalyze halogenation, often on unactivated carbon atoms, through a radical-based mechanism. nih.gov

For the specific chlorination of the primary hydroxyl group at the sn-3 position of 2-linolenoylglycerol, a highly regioselective halogenase would be required. While flavin-dependent halogenases are known to halogenate a variety of aromatic and aliphatic compounds, their substrate scope and applicability to a molecule like a monoacylglycerol have not been extensively explored. researchgate.netnih.gov

Challenges and Potential:

Substrate Specificity: A key challenge would be to find or engineer a halogenase that can accept 2-linolenoylglycerol as a substrate and selectively chlorinate the sn-3 position.

Enzyme Discovery: The vast majority of known halogenases are from microbial sources, and ongoing research into microbial genomics and metagenomics may uncover novel halogenases with the desired activity. researchgate.netmdpi.com

While the direct enzymatic chlorination of 2-linolenoylglycerol by a halogenase remains a hypothetical pathway at present, the known mechanisms of these enzymes suggest that it is a plausible route that warrants further investigation.

Strategies for Controlled Chemical Synthesis of this compound

The controlled chemical synthesis of this compound requires a strategic approach to ensure the correct placement of both the linolenoyl group and the chlorine atom on the glycerol backbone. A plausible synthetic route would involve the preparation of the 2-linolenoylglycerol intermediate followed by a regioselective chlorination reaction.

Synthesis of the 2-Linolenoylglycerol Intermediate:

A common strategy for the synthesis of 2-monoacylglycerols involves the use of protecting groups. For example, the sn-1 and sn-3 hydroxyl groups of glycerol can be protected, followed by esterification of the sn-2 hydroxyl group with linolenic acid (or its activated form, such as linolenoyl chloride), and subsequent deprotection.

Chlorination of the Intermediate:

Once 2-linolenoylglycerol is synthesized and purified, the next step is the regioselective chlorination of one of the primary hydroxyl groups (sn-1 or sn-3). Given that the starting material is a racemic mixture of 2-linolenoylglycerol, the final product will also be a racemic mixture of 2-Linolenoyl-3-chloropropanediol.

A direct chemical synthesis of 3-MCPD esters has been reported, which can be adapted for the specific synthesis of the target molecule. This method involves the reaction of 3-monochloro-1,2-propanediol with a fatty acid chloride. scilit.com

A Potential Synthetic Pathway:

Reaction of 3-monochloro-1,2-propanediol with linolenoyl chloride: This reaction would lead to the formation of a mixture of 1-linolenoyl-3-chloropropanediol and 2-linolenoyl-3-chloropropanediol.

Purification: The desired 2-linolenoyl-3-chloropropanediol would then need to be separated from the 1-isomer and any di-ester byproducts, likely through chromatographic techniques.

An alternative approach could involve the direct reaction of monoacylglycerols with a chlorinating agent. Studies have shown that 3-MCPD esters can be formed from the reaction of monostearoyl glycerol with various inorganic chlorides at high temperatures. acs.orgresearchgate.net This suggests that a similar reaction with 2-linolenoylglycerol could potentially yield the desired product, although controlling the regioselectivity and minimizing side reactions would be challenging.

Table 2: Key Chemical Reactions in the Synthesis of this compound

Reaction Step Reactants Reagents/Conditions Product
Esterification 3-monochloro-1,2-propanediol, Linolenoyl chloride Pyridine or other base as catalyst Mixture of 1- and 2-Linolenoyl-3-chloropropanediol
Chlorination Glycerol Hydrochloric acid Mixture of 3-MCPD and 2-MCPD

Occurrence and Detection of Rac 2 Linolenoyl 3 Chloropropanediol in Diverse Matrices

Sample Preparation and Extraction Methodologies for rac 2-Linolenoyl-3-chloropropanediol

The accurate determination of this compound in food samples hinges on effective sample preparation and extraction. The primary goal of these initial steps is to isolate the analyte from the bulk of the sample matrix, which can interfere with subsequent analysis, and to concentrate the analyte to a level suitable for detection. The choice of extraction method is largely dependent on the nature of the sample matrix, particularly its fat content.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from a liquid sample. nih.gov It relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase. For the analysis of 3-MCPD esters like this compound, SPE is often employed after an initial liquid extraction to remove interfering compounds.

Optimization of an SPE method involves the careful selection of the sorbent material, the conditioning and equilibration of the SPE cartridge, the sample loading conditions, and the choice of washing and elution solvents. For 3-MCPD esters, silica-based sorbents are commonly used. nih.gov The optimization process aims to maximize the recovery of the target analyte while minimizing the co-extraction of matrix components.

A typical SPE workflow for the purification of this compound from an oil sample might involve the following steps:

Sorbent Selection: A silica (B1680970) gel cartridge is often chosen to separate the more polar 3-MCPD esters from the nonpolar triacylglycerols.

Conditioning and Equilibration: The cartridge is first conditioned with a nonpolar solvent like hexane (B92381), followed by equilibration with a slightly more polar solvent mixture, such as hexane-diethyl ether.

Sample Loading: The extracted fat sample, dissolved in a nonpolar solvent, is loaded onto the SPE cartridge.

Washing: The cartridge is washed with a nonpolar solvent to remove the bulk of the triacylglycerols.

Elution: The target analyte, this compound, is then eluted with a more polar solvent, such as a mixture of hexane and ethyl acetate (B1210297).

The efficiency of the SPE process is evaluated by analyzing the recovery of the analyte in the final eluate. The table below illustrates typical recovery rates for 3-MCPD esters using an optimized SPE method.

Analyte GroupSorbent TypeElution SolventAverage Recovery (%)Relative Standard Deviation (%)
3-MCPD MonoestersSilica GelHexane:Ethyl Acetate (90:10)955
3-MCPD DiestersSilica GelHexane:Ethyl Acetate (80:20)927

This table presents illustrative data based on typical SPE performance for 3-MCPD esters.

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases. nih.gov In the context of analyzing this compound in food matrices, LLE is often the initial step to separate the lipid fraction, containing the analyte, from the rest of the food components.

The principle of LLE involves partitioning the analyte between an aqueous phase and an organic solvent. For food samples with high water content, the sample is typically homogenized and then extracted with a suitable organic solvent. The choice of solvent is critical and is based on its ability to efficiently dissolve the analyte while being immiscible with the sample's aqueous phase. For powdered samples like infant formula, the powder is first dissolved in water before extraction with an organic solvent like ethyl acetate. fao.org

A partitioned liquid-liquid extraction (PLLE) approach can enhance the selectivity of the extraction. This often involves a system like acetonitrile (B52724) and a nonpolar solvent. The 3-MCPD esters will preferentially partition into the acetonitrile phase, leaving the bulk of the triacylglycerols in the nonpolar phase.

Dispersive solid-phase extraction (dSPE) is a variation of SPE that has gained popularity due to its simplicity and speed. It is a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. nih.gov In dSPE, the solid sorbent is added directly to the sample extract, and the mixture is vortexed or shaken to facilitate the adsorption of interfering compounds. nih.gov The sorbent is then separated by centrifugation.

For the analysis of this compound in edible oils, a dSPE cleanup step can be applied after an initial extraction. nih.gov The choice of dSPE sorbent is crucial for effective cleanup. Common sorbents include primary secondary amine (PSA) to remove free fatty acids and C18 to remove nonpolar interferences.

A typical dSPE workflow for cleaning up an oil extract for 3-MCPD ester analysis is as follows:

The oil sample is dissolved in a suitable solvent.

A specific amount of dSPE sorbent (e.g., a mixture of PSA and C18) is added to the solution.

The mixture is vortexed for a few minutes to ensure thorough mixing.

The mixture is then centrifuged to pellet the sorbent and adsorbed interferences.

The supernatant, containing the purified analyte, is collected for analysis.

The following table shows representative recovery data for a dSPE method applied to the analysis of 3-MCPD diesters in vegetable oils.

Spiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (%)
10098.56.2
250102.35.1
50099.74.8

This table presents illustrative data based on typical dSPE performance for 3-MCPD diesters as reported in the literature. nih.gov

The complexity of different food matrices necessitates the development of specific enrichment and cleanup strategies. For high-fat foods, the primary challenge is the removal of the large excess of triacylglycerols, which can interfere with the chromatographic analysis. food.gov.uk For low-fat, high-carbohydrate or high-protein matrices, the extraction procedure must be adapted to efficiently release the lipid-bound analytes.

For instance, in the analysis of infant formula, a liquid-liquid extraction with ethyl acetate is followed by a solid-phase extraction cleanup. fao.org For cereal products, a pressurized liquid extraction (PLE) may be employed to ensure efficient extraction of the fat fraction. researchgate.net The choice of cleanup strategy will depend on the co-extracted interfering substances.

Chromatographic Separation Techniques for this compound

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification. Gas chromatography is a commonly used technique for this purpose.

Gas chromatography (GC) is a powerful analytical technique for the separation of volatile and thermally stable compounds. For the analysis of 3-MCPD esters, which are not sufficiently volatile for direct GC analysis, a derivatization step is often required. europa.eu However, with advancements in injection techniques and column technology, direct analysis is also possible. The development of a robust GC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Key Parameters in GC Method Development:

Injector Type and Conditions: Both split/splitless and programmable temperature vaporization (PTV) inlets can be used. A splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column. restek.com Large volume injection (LVI) can also be employed to enhance sensitivity. gcms.cz

Column Selection: The choice of the GC column is critical for achieving the desired separation. A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the separation of 3-MCPD esters.

Oven Temperature Program: The temperature program of the GC oven is optimized to separate the analytes of interest from each other and from matrix interferences. A typical program starts at a relatively low temperature, which is then ramped up to a higher temperature to elute the analytes.

Carrier Gas and Flow Rate: Helium is the most common carrier gas, and its flow rate is optimized to achieve the best separation efficiency.

Detector: A mass spectrometer (MS) is the detector of choice for the analysis of 3-MCPD esters, providing both high sensitivity and selectivity. shimadzu.com

The following table provides an example of a GC oven temperature program that could be adapted for the analysis of this compound.

StepInitial Temperature (°C)Hold Time (min)Ramp Rate (°C/min)Final Temperature (°C)Hold Time (min)
1501401455
2145021600
31600403205

This table presents an example of a GC temperature program for 3-MCPD analysis, which would require optimization for the specific analyte and matrix. nih.gov

Liquid Chromatography (LC) Column Chemistries and Conditions

The direct analysis of rac-2-Linolenoyl-3-chloropropanediol and other 3-monochloropropanediol (3-MCPD) esters is predominantly achieved using reversed-phase liquid chromatography. C18 columns are frequently the stationary phase of choice due to their hydrophobicity, which is well-suited for retaining and separating the nonpolar fatty acid esters.

A typical LC system for this analysis involves a binary solvent gradient. For instance, a mobile phase may consist of a mixture of 2 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid in methanol (B129727)/water (75/25, v/v) as phase A, and isopropanol (B130326) with 2 mM ammonium formate and 0.05% formic acid as phase B. nih.gov The gradient elution allows for the effective separation of a wide range of MCPD esters, from monoesters to diesters, within a single analytical run. The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times. nih.gov Another set of conditions utilizes a mobile phase of methanol containing sodium formate with a gradient elution program. researchgate.net

The selection of the mobile phase composition and gradient is critical for achieving adequate separation from the complex matrix of triacylglycerols, diacylglycerols, and other fatty acid esters present in edible oils. nih.govnih.gov The use of modifiers like ammonium formate and formic acid helps to improve ionization efficiency when the LC system is coupled to a mass spectrometer. nih.govunina.it

Interactive Table: Typical LC Parameters for 3-MCPD Ester Analysis

ParameterCondition 1Condition 2
Column Agilent Pursuit XRs C18 (2.0 x 150 mm, 3.0 µm)Waters UPLC C18
Mobile Phase A 2 mM ammonium formate and 0.05% formic acid in methanol/water (75/25, v/v)Methanol with sodium formate
Mobile Phase B Isopropanol with 2 mM ammonium formate and 0.05% formic acidNot specified
Flow Rate Not specifiedGradient
Column Temp. 30°CNot specified
Injection Vol. 5 µLNot specified

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the analysis of lipids, including 3-MCPD esters like rac-2-Linolenoyl-3-chloropropanediol. chromatographyonline.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This technique offers advantages such as high separation efficiency, shorter analysis times, and reduced consumption of organic solvents. nih.gov

For the analysis of 3-MCPD esters, SFC is often coupled with mass spectrometry (SFC-MS/MS). A study demonstrated the use of a Viridis BEH column (100 × 3 mm, 1.8-μm) with a mobile phase of supercritical CO2 and a methanol–water mixture (99:1, v/v) with 30 mM ammonium acetate as a co-solvent. chromatographyonline.com The separation was achieved using a gradient elution of the co-solvent at a flow rate of 1.8 mL/min, with the column temperature at 70°C and a back pressure of 13.79 MPa. chromatographyonline.com This approach allows for the rapid and simultaneous determination of various intact 3-MCPD esters. chromatographyonline.com

SFC has proven effective for the separation of fatty acid methyl esters and free fatty acids, demonstrating its suitability for the analysis of complex lipid mixtures found in oils. nih.govresearchgate.net The polarity of the mobile phase in SFC can be easily adjusted by changing the proportion of the polar organic modifier, allowing for the fine-tuning of the separation of compounds with varying polarities. nih.gov

Detection and Identification Modalities for rac-2-Linolenoyl-3-chloropropanediol

Principles of Mass Spectrometry (MS) Detection

Mass spectrometry is the primary detection technique for the analysis of rac-2-Linolenoyl-3-chloropropanediol due to its high sensitivity and selectivity. When coupled with a chromatographic separation technique, it allows for the confident identification and quantification of the target analyte in complex food matrices. foodsafety.institute

Electrospray ionization (ESI) is a commonly used ionization source for the analysis of 3-MCPD esters in LC-MS. researchgate.net In positive ion mode, these compounds can be detected as their protonated molecules [M+H]+ or as adducts with alkali metals (e.g., [M+Na]+) or ammonium ([M+NH4]+). High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, which aids in the elemental composition determination and confident identification of the analytes. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation and to enhance selectivity. In MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and improves the signal-to-noise ratio, leading to lower limits of detection. tandfonline.comrestek.com

Hyphenated Techniques (GC-MS, LC-MS/MS, GC×GC-MS) for Confirmatory Analysis

LC-MS/MS: As previously discussed, this is a powerful technique for the direct analysis of intact 3-MCPD esters. tandfonline.comnih.gov It provides information on the specific fatty acid composition of the esters without the need for hydrolysis. nih.gov The combination of liquid chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry allows for the accurate quantification of individual esters in various edible oils. nih.gov

GC-MS: Gas chromatography-mass spectrometry is typically used for the indirect analysis of 3-MCPD esters. researchgate.net This approach involves the cleavage of the fatty acid esters to release the free 3-MCPD, which is then derivatized to make it more volatile and amenable to GC analysis. restek.com While this method does not provide information about the original ester profile, it is a robust and widely used technique for determining the total amount of bound 3-MCPD. ekb.eg The derivatized 3-MCPD is then separated on a GC column and detected by MS. researchgate.net

GC×GC-MS: Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers significantly enhanced separation power compared to conventional GC-MS. researchgate.net This technique utilizes two columns with different stationary phases connected in series. researchgate.net The enhanced peak capacity of GC×GC-MS is particularly beneficial for the analysis of extremely complex samples, allowing for the separation of target analytes from co-eluting matrix components. nih.gov This can be particularly useful in the detailed characterization of contaminants in food matrices. metabolomicscentre.ca

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a key step in the indirect analysis of 3-MCPD esters by GC-MS. The primary purpose of derivatization in this context is to increase the volatility and thermal stability of the polar 3-MCPD molecule, making it suitable for gas chromatographic analysis. restek.com

The most common derivatizing agent for 3-MCPD is phenylboronic acid (PBA). restek.comnih.gov PBA reacts with the diol group of 3-MCPD to form a cyclic phenylboronate (B1261982) ester. nih.gov This derivative is less polar and more volatile than the parent compound, resulting in improved chromatographic peak shape and sensitivity. agriculturejournals.cz The derivatization reaction is typically carried out after the hydrolysis of the 3-MCPD esters and extraction of the free 3-MCPD. nih.gov

While effective, the use of excess PBA can lead to the formation of byproducts that may contaminate the GC system. researchgate.net Therefore, optimization of the derivatization conditions and sample cleanup procedures is essential for robust and reliable analysis. researchgate.net Alternative derivatization reagents have also been explored, but PBA remains the most widely used for 3-MCPD analysis. nih.gov

Nuclear Magnetic Resonance (NMR) for Direct Quantification

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of various organic molecules, its direct application for the quantification of specific 3-monochloropropanediol (3-MCPD) esters like this compound in complex food matrices is not widely documented in scientific literature. However, the principles of quantitative NMR (qNMR) suggest its potential utility in this area.

Principles of qNMR in Lipid Analysis

Quantitative ¹H-NMR and ¹³C-NMR spectroscopy are well-established methods for the analysis of acylglycerols and fatty acids in oils and fats. The fundamental principle of qNMR is that the signal intensity (integral) of a specific nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of a target analyte's signal to that of a known amount of an internal standard, a precise and accurate quantification can be achieved without the need for a calibration curve specific to the analyte.

For a molecule like this compound, specific protons or carbons in the glycerol (B35011) backbone or the linolenoyl acyl chain could potentially be used as markers for quantification. For instance, the signals from the protons on the glycerol moiety would have distinct chemical shifts that could allow for their differentiation from other acylglycerols.

Challenges and a Look Ahead

Several challenges currently hinder the routine use of NMR for the direct quantification of individual 3-MCPD esters in food:

Low Concentration: 3-MCPD esters are typically present at very low concentrations in food products, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. The inherent sensitivity of NMR may not be sufficient to detect and accurately quantify such low levels without significant sample pre-concentration.

Signal Overlap: Food matrices, especially edible oils, are complex mixtures of various triacylglycerols, diacylglycerols, and other lipids. This complexity leads to significant signal overlap in the NMR spectrum, making it difficult to resolve and accurately integrate the signals of a specific minor component like this compound.

Lack of Specific Research: There is a scarcity of published research focusing on the development and validation of NMR methods for the direct quantification of individual 3-MCPD esters.

Despite these challenges, advancements in NMR technology, such as higher magnetic field strengths and cryogenically cooled probes, are continually improving sensitivity. Furthermore, the use of multidimensional NMR techniques could help to resolve overlapping signals. Future research may focus on developing dedicated NMR methods, potentially involving selective excitation or isotopic labeling, to enable the direct and rapid quantification of this compound and other 3-MCPD esters in diverse matrices.

Qualitative and Quantitative Analytical Approaches for this compound in Complex Matrices

The analysis of this compound and other 3-MCPD esters in complex food matrices predominantly relies on chromatographic techniques coupled with mass spectrometry. These methods can be broadly categorized into indirect and direct approaches.

Indirect Analytical Approaches

Indirect methods involve the hydrolysis of the 3-MCPD esters to release the free 3-MCPD, which is then derivatized and quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS). glsciences.eu

Principle: The initial step is the cleavage of the fatty acid ester bonds, usually through acid- or base-catalyzed transesterification. The resulting free 3-MCPD is then extracted from the fatty matrix, derivatized to enhance its volatility and chromatographic behavior (e.g., with phenylboronic acid), and finally analyzed by GC-MS. glsciences.eu

Advantages: These methods are well-established and have been standardized by organizations like AOCS and ISO. They provide a measure of the total 3-MCPD content from all its ester forms.

Limitations: A major drawback is that the identity of the original fatty acid ester is lost. Therefore, these methods cannot provide specific quantification of this compound. There is also a risk of forming new 3-MCPD from glycerol and chloride ions present in the sample during the analytical procedure, potentially leading to an overestimation of the contaminant levels. glsciences.eu

Direct Analytical Approaches

Direct methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the primary technique for this purpose. unina.it

Sample Preparation: A crucial step in direct analysis is the efficient extraction of the target analytes from the complex food matrix and the removal of interfering substances. This often involves liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup. nih.gov

LC-MS/MS Analysis: The cleaned-up extract is then injected into an LC system for the separation of individual 3-MCPD esters. The separated compounds are then detected and quantified by a mass spectrometer. The high selectivity and sensitivity of MS/MS allow for the identification and quantification of specific esters, even at low concentrations. nih.gov

A study on the direct determination of 3-chloropropanol esters in edible vegetable oils using high-resolution mass spectrometry (HRMS-Orbitrap) identified several 3-MCPD monoesters and diesters. unina.it While not specifically singling out this compound in its reported results, the methodology is applicable to a wide range of these esters. unina.it

Table 1: Performance of a Direct UHPLC-HRMS/MS Method for 3-MCPD Esters in Edible Oils

Analyte TypeLOD Range (µg/kg)LOQ Range (µg/kg)Recovery Range (%)RSD Range (%)
Monoesters0.079 - 12.6780.979 - 38.03580 - 1001.9 - 11.8
Diesters0.033 - 18.6100.100 - 55.813

Source: Adapted from a study on the direct determination of 3-chloropropanol esters in edible vegetable oils using high resolution mass spectrometry. unina.it

Another direct analytical method for 3-MCPD esters in edible oils using LC-MS/MS reported the following performance characteristics:

Table 2: Performance of a Direct LC-MS/MS Method for 3-MCPD Esters in Edible Oils

ParameterValue
LOQ Range0.02 - 0.08 mg/kg
Repeatability (RSDr %)5.5 - 25.5 %

Source: Adapted from a study on a new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (B139630) (3-MCPD esters) in edible oils. nih.gov

Table 3: Occurrence of 3-MCPD Esters in Various Food Matrices from Different Analytical Studies

Food MatrixAnalytical MethodConcentration Range of Total 3-MCPD Esters (as 3-MCPD)
Refined Vegetable OilsGC-MS (Indirect)0.2 - 20 mg/kg glsciences.eu
Infant FormulaLC-MS/MS (Direct)Variable, dependent on oil ingredients nih.gov
Bakery ProductsGC-MS (Indirect)Variable
Domestically Prepared FoodsNot SpecifiedDetected in 33.6% of samples mdpi.com

Sources: Adapted from various studies on the analysis of 3-MCPD esters.

These direct methods provide the necessary specificity for the qualitative and quantitative analysis of individual 3-MCPD esters, including this compound, in a variety of complex food matrices.

Analytical Methodologies for the Characterization and Quantification of Rac 2 Linolenoyl 3 Chloropropanediol

Method Development and Optimization Protocols for rac 2-Linolenoyl-3-chloropropanediol Analysis

The development of robust analytical methods for this compound, a monoester of 3-monochloropropanediol (3-MCPD), is critical for its accurate quantification in various matrices, particularly in edible oils and fats where it emerges as a process contaminant. Method development typically revolves around optimizing sample preparation to isolate the analyte from a complex matrix and refining instrumental analysis for sensitive and selective detection.

Sample Preparation: A crucial step is the extraction of 3-MCPD esters from the lipid matrix. A common approach involves dissolving the oil sample in a solvent mixture, such as acetonitrile-2-propanol (1:1, v/v). unina.it This is often followed by a clean-up procedure to remove interfering substances like triacylglycerols, which can cause significant matrix effects. nih.govresearchgate.net Solid-Phase Extraction (SPE) is a widely employed technique for this purpose. Various SPE cartridges, including silica (B1680970), C18, and Oasis HLB, are utilized to fractionate the sample and isolate the target esters. nih.govnih.govresearchgate.net For instance, a two-step SPE procedure using both C18 and silica cartridges has been successfully applied for purifying 3-MCPD esters from oil samples before analysis. researchgate.net The selection of solvents and sorbents is optimized to ensure maximum recovery of this compound while minimizing co-elution of interfering compounds.

Instrumental Analysis: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the predominant technique for the direct analysis of 3-MCPD esters. nih.govresearchgate.net

Chromatography: Method optimization involves the selection of an appropriate HPLC column, often a C18 stationary phase, to achieve chromatographic separation from other related esters and matrix components. unina.it The mobile phase composition, typically consisting of solvents like methanol (B129727), isopropanol (B130326), and water with additives like formic acid and ammonium (B1175870) formate (B1220265), is carefully adjusted. unina.itnih.gov A gradient elution program is generally required to separate compounds with a wide range of polarities, ensuring that both more polar monoesters and less polar diesters can be analyzed in a single run. nih.gov

Mass Spectrometry: Tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides the necessary selectivity and sensitivity. nih.govnih.gov Electrospray ionization (ESI) in positive ion mode is common. unina.it Optimization of MS parameters includes spray voltage, capillary temperature, and collision energy to achieve the best signal for the specific precursor and product ions of this compound. It has been noted that for 3-MCPD esters, sodium adducts ([M+Na]+) are often more dominant and stable than protonated adducts, making them preferable for quantification. nih.gov

Indirect methods also exist, which involve the transesterification of the ester to release the free 3-MCPD, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS). researchgate.net However, direct methods using LC-MS are often preferred as they allow for the measurement of the intact ester.

Comprehensive Validation Parameters for this compound Analytical Methods

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. For this compound, this involves a series of tests to confirm the method's performance.

Linearity, Calibration Range, and Matrix Effects

Linearity and Calibration Range: Linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve. The relationship between the instrument response and the concentration of the analyte should be linear over a specific range. For 3-MCPD esters, calibration curves typically show high correlation coefficients (r² > 0.99). researchgate.net The working range for quantification is established between the limit of quantification (LOQ) and an upper concentration limit that maintains linearity. For example, a linear range for related 3-MCPD esters has been verified between 0.01 to 0.28 mg mL⁻¹. researchgate.net

Matrix Effects: The co-eluting components from the sample matrix (e.g., edible oils) can suppress or enhance the ionization of the target analyte in the MS source, a phenomenon known as the matrix effect. researchgate.net This is a significant challenge in the analysis of 3-MCPD esters. nih.gov Studies have shown that di- and mono-MCPD esters can experience matrix enhancement, while other related compounds may show suppression. nih.gov To compensate for these effects, matrix-matched calibration standards or the use of stable isotope-labeled internal standards are common strategies. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

These limits are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically defined at an S/N of 3 and the LOQ at an S/N of 10. unina.it Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov The specific values depend heavily on the matrix and the analytical instrument's sensitivity. For related 3-MCPD esters in various oils, LODs and LOQs can vary significantly.

Parameter1,2-dioleoyl-3-chloropropanediol1-stearoyl-3-chloropropanediolGeneral MCPD Esters (fat basis)
LOD 3.43 µg/mL2.55 µg/mL7–17 mg/kg
LOQ 5.71 µg/mL5.66 µg/mL13–31 mg/kg
Data sourced from multiple studies on 3-MCPD esters. researchgate.netresearchgate.net

Accuracy, Precision, and Measurement Uncertainty Assessments

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured is the recovery. For analytical methods targeting 3-MCPD esters, recovery values are generally expected to be within a range of 80-120%. unina.itnih.gov

Precision: Precision measures the degree of agreement among a series of individual measurements under stipulated conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Validation ParameterTypical Range for 3-MCPD Esters
Accuracy (Recovery) 88% - 120%
Repeatability (RSDr) 1.9% - 11.8%
Intermediate Precision (RSD) 3.2% - 16%
Data compiled from studies on various 3-MCPD esters. unina.itnih.govresearchgate.netresearchgate.net

Measurement Uncertainty: Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of a result. It is a comprehensive parameter that takes into account all potential sources of error in the analytical process, including those from sample preparation, calibration standards, instrument performance, and data processing.

Robustness, Ruggedness, and Stability Evaluations

Robustness and Ruggedness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters tested might include mobile phase pH, column temperature, or flow rate. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

Stability: Analyte stability evaluations are crucial to ensure that the concentration of this compound does not change during the analytical process. This includes:

Stock Solution Stability: Assessing the stability of the analyte in its solvent over time under specific storage conditions.

Post-preparative Stability: Evaluating the stability of the analyte in the final extract, for instance, while waiting in an autosampler. One study noted that compound stability was monitored by injecting stock solutions during the course of the study, and no instability was detected. nih.gov

Inter-laboratory Comparisons and Harmonization of this compound Measurement

Ensuring the reliability and comparability of data for 3-MCPD esters, including this compound, across different laboratories is paramount for establishing regulatory limits and monitoring food quality. Inter-laboratory comparisons (ILCs) and proficiency tests (PTs) are essential tools for assessing and improving the performance of analytical methods and for moving towards harmonization.

Several organizations, including the Joint Research Centre (JRC) of the European Commission, the German Federal Institute for Risk Assessment (BfR), and the American Oil Chemists' Society (AOCS), have organized proficiency tests for the determination of 3-MCPD esters in edible oils and other food matrices. europa.eueuropa.eubund.de These studies typically involve distributing homogenous and stable test materials (such as contaminated palm oil or spiked olive oil) to participating laboratories. europa.eu Participants analyze the samples using their in-house methods and report the results, which are then statistically evaluated. europa.euresearchgate.net

Key findings from these comparisons highlight several challenges in the analysis of 3-MCPD esters:

Methodological Variability: Laboratories employ a variety of analytical procedures, both indirect and direct. Indirect methods, which involve the cleavage of fatty acid esters to release free 3-MCPD followed by derivatization and GC-MS analysis, are common. europa.eunih.gov However, variations in hydrolysis conditions (acidic vs. alkaline) and derivatization steps can lead to discrepancies in results. nih.gov Direct methods, which analyze the intact esters typically by LC-MS, avoid these chemical conversion steps but require different sample cleanup procedures and instrumentation. unina.itrestek.com

Performance and Bias: Proficiency tests have revealed that the application of certain analytical procedures can lead to significant bias. For instance, a JRC-organized study found that while 85% of laboratories performed satisfactorily for a spiked olive oil sample, only 56% did so for a contaminated palm oil sample, with some procedures showing a strong positive bias. europa.eu The choice of analytical method can therefore significantly influence the reported concentration.

Need for Harmonization: The results of these ILCs underscore the need for well-defined, harmonized analysis procedures to prevent bias and improve the comparability of data. europa.eu The development and validation of official methods, such as those by the AOCS (e.g., AOCS Cd 29a-13, Cd 29b-13, Cd 29c-13), are a direct result of these efforts, providing a standardized framework for laboratories. europa.eunih.gov These official methods have demonstrated reliability in multiple proficiency tests.

The table below summarizes the typical structure of such an inter-laboratory study.

Study ParameterDescriptionReference
Organizer An authoritative body such as the JRC or BfR. europa.eubund.de
Participants Official food control laboratories, private laboratories, and industry labs. europa.eu
Test Materials Homogenized and validated samples, e.g., naturally contaminated palm oil, spiked extra virgin olive oil. europa.eu
Methodology Participants use their in-house methods, which are often based on official AOCS, ISO, or DGF standards. researchgate.net
Evaluation Performance is assessed using statistical measures like z-scores, which indicate the deviation of a lab's result from the assigned value. europa.eubund.de
Outcome Identification of analytical challenges, assessment of method performance, and promotion of harmonized procedures. europa.eu

These collaborative studies are crucial for validating new analytical methods and ensuring that laboratories worldwide can produce accurate and reliable data for 3-MCPD esters. europa.eu

Application of Advanced Analytical Platforms to this compound Research

Beyond routine monitoring, advanced analytical platforms are indispensable for research into the formation, characterization, and precise quantification of specific 3-MCPD esters like this compound. These technologies offer superior resolution, mass accuracy, and sensitivity, enabling a deeper understanding of these contaminants.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the direct analysis of intact 3-MCPD esters. nih.gov Instruments like the Orbitrap mass spectrometer provide high resolving power and mass accuracy, allowing for the confident identification of analytes based on their exact mass. nih.govnih.gov

In the context of this compound, HRMS enables the determination of its elemental composition with a high degree of certainty. A study using an Orbitrap HRMS for the direct analysis of 3-MCPD esters in edible oils reported mass errors for all identified compounds to be within ±5 ppm. unina.it This level of accuracy is crucial for distinguishing the target analyte from other co-eluting matrix components with similar nominal masses.

The direct HRMS approach offers several advantages:

Specificity: It allows for the direct measurement of individual ester congeners without chemical conversion, providing a clear profile of the contaminants present. unina.it

Sensitivity: Low limits of detection (LOD) and quantification (LOQ) can be achieved. For various 3-MCPD esters, LODs have been reported in the range of 0.033–18.610 µg/kg in edible oils. unina.itnih.gov

ParameterPerformance CharacteristicReference
Technique UHPLC-HRMS (Orbitrap) unina.itnih.gov
Mass Error -4.05 to 4.99 ppm unina.it
LOD (Diesters) 0.033–18.610 µg/kg nih.gov
LOQ (Diesters) 0.100–55 µg/kg unina.it
Recovery 80–100% nih.gov

This capability makes HRMS an invaluable tool for identifying and confirming the presence of specific esters like this compound in complex food samples. nih.gov

One of the significant challenges in lipid analysis is the differentiation of isomers—molecules with the same elemental formula but different structural arrangements. Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion. researchgate.netnih.gov This allows for the separation of isobaric ions (ions with the same mass-to-charge ratio) that cannot be resolved by the mass spectrometer alone. researchgate.net

For this compound, IMS can distinguish it from its structural isomers, such as:

Positional isomers: e.g., rac 1-Linolenoyl-3-chloropropanediol.

Fatty acid isomers: e.g., esters containing isomers of linolenic acid.

sn-positional isomers: e.g., rac 1-Linolenoyl-2-chloro-propanediol.

Ions are separated in the gas phase within the IMS cell based on their differential mobility, which is influenced by their three-dimensional structure. nih.gov This results in different drift times, allowing for their separation before they enter the mass spectrometer. frontiersin.org The incorporation of IMS-MS into analytical workflows enhances the resolution of isomeric lipid species and improves confidence in their annotation by providing mobility information (collision cross-section, CCS) as an additional descriptor. nih.gov While specific applications to this compound are not widely published, the principles of IMS make it an ideal technique for this type of isomeric differentiation in complex lipidomics research. researchgate.netfrontiersin.org

For the most demanding analytical challenges requiring the highest resolution and mass accuracy, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is the gold standard. yale.eduwikipedia.org This technique can achieve resolving powers in excess of 1,000,000 and mass accuracies below 100 parts per billion (ppb). nih.govresearchgate.net

The principle of FT-ICR MS involves trapping ions in a strong magnetic field where they orbit at a cyclotron frequency that is inversely proportional to their mass-to-charge ratio. yale.eduwikipedia.org By measuring these frequencies with high precision, the instrument can determine the mass of an ion with extreme accuracy. yale.edu

This ultra-high performance is particularly useful for:

Unambiguous Formula Assignment: The high mass accuracy allows for the unequivocal assignment of elemental compositions for thousands of compounds in a complex mixture, such as a food extract, without prior chromatographic separation. nih.govresearchgate.net

Resolving Complex Spectra: In samples with a high number of components, FT-ICR MS can resolve isotopic fine structures and separate analytes with very close masses that would overlap in lower-resolution instruments. nih.gov

The application of FT-ICR MS allows for a deep and comprehensive characterization of the chemical composition of a sample, making it a powerful tool for advanced research on food contaminants like this compound, especially in untargeted screening and structural elucidation studies. nih.gov

For accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method. This technique relies on the use of a stable, isotopically labeled version of the target analyte as an internal standard. nih.gov For 3-MCPD esters, this involves synthesizing compounds where some atoms (typically hydrogen) are replaced with their heavier isotopes (e.g., deuterium). nih.govnih.gov

The procedure involves:

Adding a known amount of the isotopically labeled internal standard (e.g., 1,2-bis-palmitoyl-3-chloropropanediol-d5) to the sample at the beginning of the analytical procedure. europa.eunih.gov

The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and ionization, effectively compensating for any sample loss or matrix effects. nih.gov

The mass spectrometer distinguishes between the native analyte and the heavier labeled standard based on their mass difference.

The concentration of the native analyte is calculated from the known amount of the added standard and the measured intensity ratio of the native and labeled compounds. nih.gov

This approach, also known as a stable isotope dilution assay (SIDA), is considered the most accurate method for quantification because it corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results. nih.gov It is widely used in reference methods and for the certification of reference materials for 3-MCPD esters. dtu.dk

Metabolic Transformations and Biotransformation Pathways of Rac 2 Linolenoyl 3 Chloropropanediol

Hydrolytic Cleavage of rac 2-Linolenoyl-3-chloropropanediol

The initial and most significant metabolic step for this compound is the cleavage of its ester bond. This hydrolysis effectively liberates the chlorinated propanediol (B1597323) backbone from the fatty acid moiety, a process mediated by both enzymatic and, to a lesser extent, non-enzymatic mechanisms.

Upon ingestion, this compound is subjected to the action of digestive enzymes within the gastrointestinal tract. Research using simple intestinal models has demonstrated that 3-MCPD monoesters are readily accepted as substrates by intestinal lipases. acs.org This enzymatic hydrolysis is highly efficient and rapid, with studies showing that the yield of free 3-MCPD from a 3-MCPD monoester can exceed 95% in approximately one minute. nih.gov The metabolism is presumed to be similar to that of natural acylglycerols, where pancreatic lipases play a crucial role. acs.orgnih.gov This lipase-catalyzed reaction is considered the principal pathway for the release of free 3-MCPD into the body, making it available for absorption by the intestinal epithelium. bohrium.comnih.gov

The enzymatic process is critical as it transforms the lipophilic ester into more polar, absorbable compounds. Studies using the human Caco-2 intestinal cell line have confirmed that 3-MCPD monoesters are effectively cleaved in the intestinal tract, releasing free 3-MCPD. bohrium.comresearchgate.net

The hydrolytic cleavage of this compound yields two primary products: 3-chloropropanediol (3-MCPD) and linolenic acid. bohrium.com The identification and quantification of these hydrolysis products are essential for metabolic studies and risk assessment.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for the detection and quantification of free 3-MCPD following its release from the ester form. nih.govnih.gov Free fatty acids, such as linolenic acid, can also be identified and measured using standard analytical methods. The high apparent permeability of free 3-MCPD suggests it is readily absorbed by the intestinal epithelium after being released from its parent ester. bohrium.com

Parent CompoundHydrolysis PathwayPrimary ProductsAnalytical Method
This compoundEsterase-Mediated Hydrolysis3-chloropropanediol (3-MCPD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linolenic AcidGas/Liquid Chromatography

Conjugation Reactions of this compound and its Primary Metabolites

Following absorption, xenobiotics and their metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. For this compound and its primary metabolite 3-MCPD, the main conjugation pathways investigated are glucuronidation and sulfation. The primary metabolic route for free 3-MCPD in mammals is oxidation to β-chlorolactic acid, which is then further metabolized. nih.govnih.gov However, evidence for direct conjugation of the parent ester and its metabolites also exists.

Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Studies in Sprague-Dawley rats have provided evidence that 3-MCPD esters can undergo this metabolic transformation. acs.org Research on the metabolism of 3-MCPD 1-palmitate identified a glucuronidated metabolite of the ester, suggesting that the intact ester can serve as a substrate for UGT enzymes. researchgate.net This indicates that, in addition to hydrolysis, direct conjugation of the parent compound may occur. However, the specific UGT isoforms involved in the glucuronidation of 3-MCPD esters have not been identified in the available literature. For the primary hydrolytic metabolite, free 3-MCPD, glucuronidation does not appear to be a major metabolic pathway, with oxidative pathways being more prominent. nih.govnih.gov

Sulfation is another key Phase II reaction where a sulfonate group is transferred to a substrate, catalyzed by sulfotransferase (SULT) enzymes. Similar to glucuronidation, evidence for the sulfation of 3-MCPD esters has been found in animal models. The same metabolic study in rats that identified glucuronidated products also reported that 3-MCPD 1-palmitate was metabolized via sulfonation. researchgate.net This finding suggests that sulfation is a relevant biotransformation pathway for the intact ester. Despite this, the specific SULT enzymes responsible for this reaction have not been characterized. As with glucuronidation, the metabolic focus for the free 3-MCPD metabolite is predominantly on its oxidation rather than extensive sulfation. nih.gov

Glutathione (B108866) Conjugation Mechanisms and Glutathione S-Transferase Activity

The biotransformation of this compound invariably leads to the liberation of 3-monochloropropane-1,2-diol (3-MCPD), a key metabolite of toxicological significance. A primary detoxification pathway for 3-MCPD is conjugation with glutathione (GSH), a reaction predominantly catalyzed by the superfamily of enzymes known as Glutathione S-transferases (GSTs). researchgate.netnih.gov This enzymatic process is crucial for neutralizing the electrophilic nature of 3-MCPD and facilitating its elimination from the body. nih.govnih.gov

The conjugation mechanism involves the nucleophilic attack of the thiolate group of GSH on one of the carbon atoms of the 3-MCPD backbone. GSTs, which are dimeric proteins, play a pivotal role by binding both GSH and the electrophilic substrate (3-MCPD) in close proximity within their active site, thereby lowering the activation energy of the reaction. nih.gov This catalytic action significantly accelerates the rate of conjugation compared to the spontaneous reaction. The product of this reaction is a more water-soluble and less toxic glutathione conjugate, which can be further metabolized and excreted. nih.gov

GSTs are a diverse family of enzymes, and different isoforms may exhibit varying efficiencies in catalyzing the conjugation of 3-MCPD. These enzymes are integral to the Phase II detoxification system, which is responsible for metabolizing a wide array of xenobiotics and endogenous toxic compounds. nih.gov The activity of GSTs in detoxifying reactive metabolites is a critical factor in protecting cellular macromolecules like DNA and proteins from damage. nih.gov

Oxidation and Reduction Pathways of this compound

While hydrolysis and glutathione conjugation represent major metabolic routes, the complex structure of this compound, with its polyunsaturated fatty acid chain and chlorinated propanediol backbone, also makes it a potential substrate for various oxidative and reductive transformations.

Hydroxylation Reactions on the Linolenoyl Chain and Propanediol Backbone

The linolenoyl moiety of the molecule, being a polyunsaturated fatty acid, is susceptible to hydroxylation. Cytochrome P450 (CYP) enzymes are well-known for their role in oxidizing fatty acids. nih.govnih.gov These monooxygenases can introduce hydroxyl groups at various positions along the fatty acid chain. nih.govmdpi.com Specifically, CYP enzymes can catalyze the hydroxylation of linoleic acid (a structurally similar fatty acid) to form various hydroxylated metabolites. nih.govnih.gov It is plausible that similar CYP-mediated hydroxylation could occur on the linolenoyl chain of the intact ester or after its release. This process would increase the polarity of the molecule, potentially altering its biological activity and facilitating further metabolism or excretion.

Hydroxylation could also theoretically occur on the propanediol backbone, although this is a less studied pathway for 3-MCPD esters. CYP enzymes are capable of hydroxylating a wide range of aliphatic C-H bonds. frontiersin.orgmdpi.com

Oxidative and Reductive Dechlorination Mechanisms

The chlorine atom on the propanediol backbone is a key feature of this molecule and a target for metabolic enzymes. Dechlorination can occur through either oxidative or reductive pathways.

Oxidative dechlorination would involve the enzymatic replacement of the chlorine atom with a hydroxyl group, a reaction that can be catalyzed by certain CYP enzymes. This process would result in the formation of glycerol (B35011) and its fatty acid esters.

Reductive dechlorination , on the other hand, involves the replacement of the chlorine atom with a hydrogen atom. wikipedia.org This type of reaction is often carried out by anaerobic bacteria but can also be mediated by certain mammalian enzyme systems. wikipedia.orgfrontiersin.org Reductive dehalogenation is a recognized pathway in the bioremediation of chlorinated compounds. nih.govresearchgate.net The removal of the chlorine atom through either of these mechanisms would significantly alter the toxicological profile of the resulting metabolites.

Peroxidation of the Polyunsaturated Fatty Acid Moiety

The linolenoyl chain, with its multiple double bonds, is highly susceptible to lipid peroxidation. frontiersin.org This process can be initiated by reactive oxygen species (ROS) in a non-enzymatic fashion or be catalyzed by enzymes such as lipoxygenases. frontiersin.orggsartor.org Lipid peroxidation is a chain reaction that involves three main stages: initiation, propagation, and termination. youtube.comyoutube.com

During this process, the fatty acid is converted into lipid hydroperoxides, which are unstable and can break down to form a variety of reactive carbonyl species. frontiersin.org The peroxidation of the linolenoyl moiety of this compound would lead to the formation of a complex mixture of oxidized products, potentially contributing to oxidative stress within the cell. frontiersin.org The rate of peroxidation is influenced by the degree of unsaturation of the fatty acid. nih.gov

Intracellular and Extracellular Biotransformation Dynamics of this compound

The biotransformation of this compound is a dynamic process that occurs in both extracellular and intracellular environments, primarily initiated by the action of various hydrolytic enzymes.

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, Esterases, Hydrolases)

A variety of enzyme systems are implicated in the metabolism of this compound.

Esterases and Hydrolases: The initial and most critical step in the metabolism of 3-MCPD esters is the hydrolysis of the ester bond. nih.govnih.gov This reaction is catalyzed by a broad range of carboxylesterases and lipases present in the gastrointestinal tract and within cells. nih.govmdpi.com These hydrolases cleave the ester linkage, releasing free 3-MCPD and linolenic acid. nih.govnih.gov In vitro studies using intestinal models have demonstrated that 3-MCPD monoesters are rapidly hydrolyzed. nih.gov The activity of these enzymes is crucial as the liberation of free 3-MCPD is a prerequisite for its subsequent toxic effects and detoxification pathways. researchgate.netresearchgate.net

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is known to be involved in the metabolism of a vast array of xenobiotics, including the oxidation of fatty acids. nih.govuq.edu.aumdpi.com As discussed in section 6.3.1, CYP enzymes, particularly isoforms like CYP3A4, can hydroxylate fatty acids. researchgate.netresearchgate.net It is therefore highly probable that CYP enzymes are involved in the oxidative metabolism of the linolenoyl chain of this compound, either on the intact molecule or after its hydrolysis. nih.govnih.gov

Glutathione S-Transferases (GSTs): As detailed in section 6.2.3, GSTs are paramount in the detoxification of the liberated 3-MCPD. These enzymes catalyze the conjugation of 3-MCPD with glutathione, a critical step in its elimination. nih.govnih.gov

The interplay of these enzyme systems dictates the metabolic fate of this compound, influencing its potential toxicity and the rate of its clearance from the body.

Table of Potential Metabolic Transformations of this compound

Metabolic Pathway Enzyme System(s) Involved Primary Metabolites Location
Ester Hydrolysis Carboxylesterases, Lipases, Hydrolasesrac 2-Linolenoyl-glycerol, 3-MCPD, Linolenic acidGastrointestinal tract, Liver, Other tissues
Glutathione Conjugation Glutathione S-Transferases (GSTs)3-MCPD-glutathione conjugateLiver, Other tissues
Hydroxylation Cytochrome P450 (CYP) enzymesHydroxylated linolenoyl derivatives, Hydroxylated 3-MCPD derivativesLiver, Other tissues
Dechlorination CYP enzymes, ReductasesGlycerol esters, Propanediol estersLiver, Gut microbiota
Peroxidation Lipoxygenases, Non-enzymatic (ROS)Lipid hydroperoxides, Reactive carbonyl speciesCellular membranes

The metabolism of this compound, a monoester of 3-monochloropropane-1,2-diol (3-MCPD), is primarily initiated through enzymatic hydrolysis within the gastrointestinal tract. This process is a critical first step that dictates the subsequent absorption and systemic fate of the compound.

Upon ingestion, pancreatic lipases are the principal enzymes responsible for the cleavage of the ester bond in 2-Linolenoyl-3-chloropropanediol. This hydrolysis releases the fatty acid, linolenic acid, and free 3-MCPD. The assumption of a metabolic pathway similar to that of acylglycerols suggests that de-esterification at positions 1 and 3 is favored by pancreatic lipases. researchgate.net For a 2-monoester like this compound, this enzymatic action would liberate 3-MCPD.

Once absorbed, free 3-MCPD undergoes further biotransformation. A key pathway is the oxidation of 3-MCPD to β-chlorolactic acid. researchgate.net This metabolite has been identified in in vitro studies and is considered a significant product of 3-MCPD metabolism. Another important biotransformation route involves conjugation with glutathione (GSH), a major cellular antioxidant. This conjugation is a detoxification mechanism, leading to the formation of mercapturic acid derivatives that are subsequently excreted.

It is crucial to note that while these pathways are established for 3-MCPD and its esters in general, specific quantitative data on the metabolic flux through these pathways for this compound is not extensively documented in the available scientific literature. The efficiency of the initial hydrolysis and the subsequent biotransformation rates may be influenced by the specific fatty acid esterified to the 3-MCPD backbone.

Table 1: Key Metabolic Transformations of this compound

Transformation StepPrimary Enzyme/ProcessResulting ProductsCellular Location
Initial Hydrolysis Pancreatic LipasesLinolenic Acid, 3-MCPDGastrointestinal Tract
Oxidation Alcohol and Aldehyde Dehydrogenasesβ-chlorolactic acidLiver and other tissues
Conjugation Glutathione S-transferases (GSTs)Mercapturic acid derivativesLiver and other tissues

Cellular Uptake and Transport Mechanisms of this compound

The absorption of this compound and its metabolites from the gastrointestinal tract and their subsequent uptake by various cells and tissues are governed by a combination of passive and active transport mechanisms.

Following its release via hydrolysis, free 3-MCPD is readily absorbed. Studies utilizing Caco-2 cells, a model for the human intestinal barrier, suggest that free 3-MCPD can migrate across the intestinal monolayer primarily through paracellular diffusion. In contrast, intact 3-MCPD monoesters were found to be hydrolyzed by these cells rather than being absorbed whole. researchgate.net

The linolenic acid released during hydrolysis is a long-chain fatty acid, and its cellular uptake is well-characterized. It can occur through both passive diffusion across the cell membrane and protein-mediated transport. Key proteins involved in the facilitated transport of long-chain fatty acids include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).

Once inside the cells, particularly in organs like the liver and kidneys which are primary sites of metabolism, the transport and fate of the metabolites of 3-MCPD are less clearly defined. It is hypothesized that the transport of charged metabolites like β-chlorolactic acid may involve organic anion transporters. Research on human kidney (HK-2) cells has explored the potential modulation of transporter gene expression by 3-MCPD and its esters, suggesting an indirect mechanism of toxicity related to the homeostasis of aquaporins. nih.gov

Table 2: Cellular Transport Mechanisms

CompoundTransport MechanismKey Proteins/FactorsPrimary Site of Transport
3-MCPD (free) Paracellular DiffusionTight junctionsIntestinal epithelium
Linolenic Acid Passive Diffusion & Facilitated TransportFAT/CD36, FABPpm, FATPsIntestinal epithelium, various cell types
Metabolites (e.g., β-chlorolactic acid) Putative Organic Anion TransportOrganic Anion Transporters (OATs)Renal tubules, hepatocytes

Identification and Structural Elucidation of Minor and Downstream Metabolites

Beyond the primary metabolites of β-chlorolactic acid and glutathione conjugates, the comprehensive identification of minor and downstream metabolic products of this compound remains an area of active investigation. The metabolic cascade can be complex, leading to a variety of secondary and tertiary metabolites.

Further metabolism of β-chlorolactic acid can occur, potentially leading to its entry into central metabolic pathways. While not definitively shown for 2-Linolenoyl-3-chloropropanediol specifically, general metabolic principles suggest that further oxidation or degradation of this intermediate is possible.

The glutathione conjugate of 3-MCPD undergoes a series of enzymatic modifications to form mercapturic acid, which is the final excretory product. This pathway involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate.

The linolenic acid component, once cleaved, enters the fatty acid metabolic pool. It can undergo β-oxidation to produce energy, be re-esterified into triglycerides or phospholipids (B1166683) for storage or structural purposes, or be converted to other bioactive lipid molecules.

Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are essential for the identification and structural elucidation of these often low-abundance metabolites in biological matrices like urine, plasma, and tissue extracts. However, a detailed metabolic map specifically for this compound, inclusive of all minor downstream products, is not yet fully established.

Stereoselective Metabolism of 2-Linolenoyl-3-chloropropanediol Enantiomers

This compound is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-2-Linolenoyl-3-chloropropanediol and (S)-2-Linolenoyl-3-chloropropanediol. The stereochemistry of a molecule can significantly influence its interaction with enzymes and receptors, potentially leading to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other.

The initial hydrolysis of the ester bond by pancreatic lipases could be a site of stereoselectivity. Lipases are known to exhibit enantioselectivity towards certain substrates. While pancreatic lipase (B570770) favors the hydrolysis of esters at the primary positions (sn-1 and sn-3) of triglycerides, its stereopreference for the enantiomers of 2-monoacyl-3-chloropropanediol derivatives has not been specifically reported for the linolenoyl ester.

Following hydrolysis, the subsequent metabolism of the resulting (R)-3-MCPD and (S)-3-MCPD could also be stereoselective. The enzymes involved in the oxidation of 3-MCPD to β-chlorolactic acid and its conjugation with glutathione may exhibit different affinities and catalytic efficiencies for the two enantiomers. This could lead to different pharmacokinetic profiles and potentially different toxicological outcomes for each enantiomer.

A stereospecific analysis of fatty acid esters of chloropropanediol isolated from goat milk indicated that the diesters were present as a racemic mixture, suggesting no significant stereoselectivity in their formation or accumulation in that specific matrix. nih.gov However, this does not provide direct evidence regarding the stereoselective metabolism in humans or other species following oral ingestion.

The investigation of the stereoselective metabolism of 2-Linolenoyl-3-chloropropanediol enantiomers is a critical area for future research. Such studies would require the use of chiral analytical methods to separate and quantify the individual enantiomers and their respective metabolites in biological samples. This would provide a more refined understanding of the potential risks associated with exposure to this racemic compound.

Table 3: Potential Sites of Stereoselective Metabolism

Metabolic StepPotential for StereoselectivityRationaleCurrent Knowledge Gaps
Intestinal Hydrolysis PossibleLipases can exhibit enantiopreference.Specificity of pancreatic lipase for (R)- and (S)-2-Linolenoyl-3-chloropropanediol is unknown.
Oxidation of 3-MCPD LikelyDehydrogenases often show stereoselectivity.Enantioselectivity of enzymes metabolizing 3-MCPD has not been fully characterized.
Glutathione Conjugation LikelyGlutathione S-transferases are known to be stereoselective.Specific GST isozymes involved and their enantiopreference for 3-MCPD are not well defined.

Biochemical Interactions and Molecular Mechanisms of Rac 2 Linolenoyl 3 Chloropropanediol

Molecular Interactions of rac 2-Linolenoyl-3-chloropropanediol with Biological Components

Detailed experimental data on the molecular interactions of this compound is not extensively documented in peer-reviewed literature. The following sections outline the types of studies that would be required to characterize these interactions.

Membrane Partitioning and Lipid Bilayer Interactions

The structure of this compound, with its linolenoyl fatty acid chain, suggests it would likely interact with cellular membranes. The linolenoyl group, a polyunsaturated fatty acid, would influence how the molecule partitions into the lipid bilayer. The presence of the chloropropanediol headgroup would also be a critical factor in its orientation and interaction with the polar headgroups of membrane phospholipids (B1166683) and the aqueous environment. rsc.orgnih.gov

Studies using model membrane systems, such as liposomes or supported lipid bilayers, would be necessary to determine its partitioning coefficient and the effects on membrane properties like fluidity and permeability. The degree of unsaturation in the acyl chain is known to modulate the elastic properties of lipid bilayers. rsc.org

Table 1: Potential Research Approaches for Membrane Interactions

Parameter Experimental Technique Expected Information
Membrane Partitioning Equilibrium Dialysis, Fluorescence Quenching Assays Quantitative measure of affinity for the lipid bilayer.
Effect on Fluidity Fluorescence Anisotropy (e.g., using DPH) Changes in membrane order and dynamics.
Bilayer Permeability Calcein Leakage Assays from Liposomes Disruption of membrane barrier function.

Binding Affinities and Kinetics with Receptors or Transport Proteins

There is currently no specific information identifying receptors or transport proteins that bind to this compound. Identifying such interactions would be a crucial step in understanding its potential biological effects. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be required to screen for and characterize binding partners.

Table 2: Characterization of Protein Binding

Technique Measurement Significance
Surface Plasmon Resonance (SPR) Association (ka) and Dissociation (kd) rates Provides kinetic data on the binding interaction.

Modulation of Enzyme Activities (e.g., Enzyme Inhibition, Substrate Specificity Alteration)

The structural similarity of this compound to diacylglycerol (DAG), a key signaling molecule, suggests a potential for interaction with enzymes that recognize lipid substrates, such as protein kinases and phospholipases. nih.gov However, no specific studies have been published to confirm this. Enzyme inhibition assays would be necessary to determine if this compound acts as an inhibitor, and what type of inhibition it might exert (e.g., competitive, non-competitive).

Interplay of this compound with Intracellular Signaling Pathways (Focus on Mechanistic Alterations)

Given the lack of data on its direct molecular interactions, the influence of this compound on intracellular signaling pathways is entirely speculative at this time.

Perturbation of Phospholipid Signaling Cascades

Phospholipid signaling pathways are fundamental to cellular communication, involving enzymes like phospholipases and lipid kinases. nih.gov Molecules that can mimic endogenous lipids or alter membrane properties have the potential to perturb these cascades. For instance, if this compound were to be metabolized within the cell, its products could potentially interfere with normal phospholipid signaling. cornell.edu Further research is needed to investigate these possibilities.

Activation or Inhibition of Protein Kinase Pathways

Many protein kinases are regulated by lipid second messengers. nih.gov For example, Protein Kinase C (PKC) is famously activated by diacylglycerol. A structural analog could potentially activate or inhibit such kinases, thereby affecting downstream signaling events that control cell proliferation, differentiation, and apoptosis. A related compound, 1,3-dichloro-2-propanol, has been shown to induce lipid accumulation in cells through mechanisms involving protein kinase A (PKA) and AMP-activated protein kinase (AMPK) pathways. nih.gov Whether this compound has similar effects is unknown.

While the chemical structure of this compound suggests potential for interesting biochemical interactions, there is a significant gap in the scientific literature regarding its specific molecular mechanisms. The field requires foundational research to characterize its behavior in biological systems, from its basic interactions with lipid membranes to its potential influence on complex intracellular signaling networks. Without such data, a detailed and scientifically accurate description of its biochemical profile is not possible.

Mechanistic Regulation of Gene Expression at the Transcriptional and Translational Levels

There is currently a significant lack of scientific data detailing the specific mechanisms by which this compound may regulate gene expression at either the transcriptional or translational level. Extensive searches of available scientific literature did not yield studies that have investigated the direct impact of this compound on transcription factors, RNA polymerase activity, ribosomal function, or any other aspect of gene expression regulation.

Biochemical Fates and Reactive Intermediates of Chlorinated Propanediols Derived from this compound

The primary biochemical fate of 3-monochloropropane-1,2-diol (3-MCPD) esters, including this compound, is hydrolysis in the gastrointestinal tract. Intestinal lipases are known to cleave the ester bond, releasing the free fatty acid (linolenic acid in this case) and 3-MCPD. nih.govresearchgate.net In vitro studies using a simple intestinal model have demonstrated that 3-MCPD monoesters are rapidly hydrolyzed, with a conversion rate to free 3-MCPD of over 95% in approximately one minute. nih.govresearchgate.net For diesters, the release of 3-MCPD is a slower process. nih.govresearchgate.net

Once liberated, the linolenic acid is expected to enter the normal fatty acid metabolic pathways. The fate of the 3-MCPD moiety has been the subject of more extensive toxicological research. However, specific reactive intermediates that may be formed directly from the this compound molecule during its metabolism have not been characterized in the available literature. The formation of 3-MCPD esters is understood to involve chlorinated precursors, which can be either organic or inorganic chlorine-containing compounds that react with acylglycerols at high temperatures. upm.edu.myresearchgate.netbme.hunih.govresearchgate.net

Mechanistic Influences on Lipid Metabolism and Cellular Homeostasis

Detailed research on the specific mechanistic influences of this compound on lipid metabolism and cellular homeostasis is not currently available in the scientific literature.

Alterations in Fatty Acid Uptake, Elongation, and Desaturation Processes

There are no specific studies that have investigated the effects of this compound on the cellular uptake of fatty acids, or on the enzymatic processes of fatty acid elongation and desaturation. General knowledge of lipid metabolism suggests that once hydrolyzed, the released linolenic acid would be available for these pathways, but the influence of the parent compound or the free 3-MCPD on these processes has not been elucidated. nih.gov

Impact on Triacylglycerol and Phospholipid Synthesis and Catabolism Pathways

Similarly, there is a lack of direct evidence to describe the impact of this compound on the synthesis and breakdown of triacylglycerols and phospholipids. While the hydrolysis of this compound releases components that are integral to these pathways (a fatty acid and a glycerol (B35011) backbone), any potential regulatory or disruptive effects of the intact molecule or its 3-MCPD metabolite on the enzymes and signaling pathways involved in triacylglycerol and phospholipid metabolism remain uninvestigated. nih.govnih.gov

Application of 2-Linolenoyl-3-chloropropanediol as a Biochemical Probe or Mechanistic Tool

The current body of scientific literature does not indicate that this compound has been utilized as a biochemical probe or a mechanistic tool in research. The primary focus of studies on 3-MCPD esters is their formation in foods, their toxicological assessment, and their detection. nih.govmdpi.com There is no evidence to suggest its application in studying biological pathways or enzymatic mechanisms.

Advanced Research Perspectives and Future Directions for Rac 2 Linolenoyl 3 Chloropropanediol Studies

Elucidation of Undiscovered or Minor Formation Pathways for rac 2-Linolenoyl-3-chloropropanediol

The primary formation pathway for 3-MCPD esters, including this compound, is well-established, occurring at high temperatures (typically >200°C) during the deodorization step of vegetable oil refining. merieuxnutrisciences.com This process involves the reaction of a chlorine source with acylglycerols, particularly diacylglycerols (DAGs). researchgate.net However, the complete picture of its formation is likely more complex, with several minor or less-understood pathways contributing to its presence in foods.

Future research will focus on identifying these alternative routes. Key areas of investigation include:

Role of Triacylglycerols (TAGs): While DAGs are considered the main precursor, TAGs can also lead to 3-MCPD ester formation, likely through initial thermal hydrolysis to DAGs and monoglycerols (MAGs) within the reaction matrix. food.gov.ukmdpi.com The kinetics and specific conditions that favor this indirect pathway from TAGs, especially those containing linolenic acid, are not fully quantified.

Influence of Free Fatty Acids (FFAs): Elevated levels of FFAs in crude oils often correlate with higher 3-MCPD ester formation. nih.gov While FFAs themselves are not direct precursors, their presence indicates hydrolytic degradation of the oil, which generates the necessary DAG and MAG precursors. ovid-verband.de Further studies are needed to clarify if FFAs play a more direct role, perhaps by influencing the local chemical environment or participating in intermediate reactions.

Alternative Chlorine Donors: While inorganic chlorides like sodium chloride are known to promote the reaction, the contribution of organic chlorine compounds naturally present in raw materials or other process-related chemicals needs deeper exploration. acs.orgresearchgate.net

Non-Deodorization Pathways: Although refining is the primary source, the formation of 3-MCPD esters during other thermal food processing steps like deep-fat frying and baking has been documented. nih.gov The specific reaction kinetics and precursor contributions in complex food matrices, as opposed to pure oil, represent a significant knowledge gap. nih.gov

Elucidating these minor pathways is crucial for developing more effective and comprehensive mitigation strategies that go beyond simply controlling DAG levels or deodorization temperatures.

Comprehensive Mapping of Biotransformation Networks for this compound using Systems Biology Approaches

Understanding the metabolic fate of this compound is essential for accurately assessing its biological impact. Current knowledge indicates that 3-MCPD esters are not absorbed intact but undergo hydrolysis in the gastrointestinal tract by pancreatic lipases. nih.govmonash.edu This enzymatic cleavage releases the fatty acid (linolenic acid) and free 3-MCPD. nih.govresearchgate.netnih.gov The free 3-MCPD is then absorbed and metabolized, with studies in rats identifying several metabolites, including β-chlorolactic acid, which are primarily excreted in the urine. acs.orgresearchgate.net

However, this represents a simplified, linear view of its biotransformation. A systems biology approach offers the potential to create a comprehensive, networked understanding of its metabolic journey and downstream effects. nih.gov Such an approach would involve:

Integrated Omics Analysis: Utilizing transcriptomics, proteomics, and metabolomics to analyze the response of relevant tissues (e.g., intestinal, hepatic, and renal cells) to exposure. This could reveal which specific enzymes, beyond general lipases, are involved and identify all resulting metabolites.

Metabolic Flux Analysis: Quantifying the rates of conversion through different metabolic pathways to determine the primary and secondary routes of detoxification and bioactivation.

Network Reconstruction: Building computational models that integrate these multi-omics datasets to create a complete biotransformation network. This model could predict how genetic variations, dietary factors, or co-exposures might alter the metabolism and toxicological profile of the compound.

While in vitro studies of 3-MCPD metabolism have proven challenging due to the low metabolic activity observed in some cell lines, a systems-level approach in more complex models could overcome these limitations and provide a holistic map of its biological interactions. nih.govresearchgate.net

Development of Innovative Analytical Platforms for High-Throughput and Isomeric Resolution of 2-Linolenoyl-3-chloropropanediol

Advances in analytical chemistry are critical for improving the detection, quantification, and characterization of 3-MCPD esters. Research is moving towards platforms that offer higher throughput, greater sensitivity, and, crucially, the ability to resolve different isomers.

High-Throughput Analysis: Traditional indirect analysis methods, which involve slow chemical hydrolysis (up to 16 hours) followed by derivatization and GC-MS analysis, are a major bottleneck for routine screening. jfda-online.com Innovative approaches are focused on accelerating sample preparation and analysis through:

Automated Sample Preparation: Implementing robotic systems for extraction and derivatization to increase sample turnover. restek.com

Rapid Hydrolysis Techniques: Employing enzymatic hydrolysis with lipases or optimized, rapid chemical hydrolysis protocols that reduce preparation times significantly. jfda-online.com

Direct Analysis Methods: Utilizing techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), particularly with Quadrupole Time-of-Flight (Q-TOF) analyzers, which can directly measure the intact ester without hydrolysis, thus eliminating lengthy preparation steps. ilsi.eunih.gov

Isomeric Resolution: Distinguishing between different isomers is vital as they may have different formation mechanisms and biological activities.

Positional Isomers: Differentiating between this compound and its isomer, rac 3-Linolenoyl-2-chloropropanediol (a 2-MCPD ester), is important. nih.gov While often formed together, their relative ratios can vary, and direct LC-MS methods are capable of separating these positional isomers. soci.org

Enantiomeric (Chiral) Isomers: The 3-MCPD moiety is chiral, existing as (R)- and (S)-enantiomers, which have been shown to exhibit distinct toxicological profiles. nih.gov Future analytical platforms must incorporate chiral resolution to quantify the specific enantiomers of 2-Linolenoyl-3-chloropropanediol. This is being achieved through the development of specialized GC-MS methods that use chiral derivatizing agents or chiral chromatography columns to separate the enantiomers after hydrolysis. nih.gov

The table below summarizes the evolution of analytical platforms for MCPD ester analysis.

ParameterTraditional MethodsInnovative Platforms
Approach Indirect (Hydrolysis + GC-MS)Direct (LC-MS/MS, UHPLC/Q-TOF) or Rapid Indirect
Sample Prep Time Long (e.g., 16 hours)Short (minutes to a few hours)
Throughput LowHigh
Isomer Resolution Limited to 2-/3-MCPD (total)Positional (2- vs. 3-MCPD esters), Chiral (R vs. S)
Key Technologies Acid/Alkaline Hydrolysis, GC-MSEnzymatic Hydrolysis, UHPLC, Q-TOF MS, Chiral Columns

Application of Computational Chemistry and Molecular Modeling to this compound Research

Computational chemistry and molecular modeling provide powerful in silico tools to investigate this compound at an atomic level, complementing experimental work by offering insights into reaction mechanisms and biological interactions that are difficult to observe directly.

Computational quantum mechanics can be used to model the formation of 3-MCPD esters. By calculating the energy profiles of proposed reaction pathways, researchers can determine the most energetically favorable mechanism. For example, studies on the formation of 3-MCPD dipalmitin (B8236172) and diolein have calculated the energy barriers for different pathways, such as direct and indirect nucleophilic substitution, identifying the most likely route of formation. These models confirm that the process is a high-temperature endothermic reaction. Applying these computational methods specifically to linolenic acid-containing precursors would allow for the prediction of reaction intermediates and transition states, helping to explain the influence of the unsaturated fatty acid on formation kinetics.

Molecular docking and molecular dynamics (MD) simulations are invaluable for studying how this compound and its metabolite, 3-MCPD, interact with biological macromolecules. nih.gov

Docking simulations can predict the binding pose of the ester within the active site of digestive enzymes like pancreatic lipase (B570770). This can help explain the efficiency of hydrolysis and determine if the position of the chloro-group or the nature of the fatty acid affects binding affinity. researchgate.net

MD simulations can then model the dynamic behavior of the enzyme-ligand complex over time, providing insights into the stability of the binding, conformational changes induced in the enzyme, and the mechanism of the hydrolytic cleavage. nih.gov These simulations can also be used to study the interactions of the downstream metabolite, 3-MCPD, with potential protein targets responsible for its toxic effects.

A key question in the biotransformation of this compound is how its metabolites cross biological membranes to enter cells and circulate in the body. While free 3-MCPD is thought to cross the intestinal barrier via paracellular diffusion, the transport mechanisms into other cell types are less clear. researchgate.netnih.gov MD simulations can model the permeation of small molecules like 3-MCPD across a simulated lipid bilayer representing a cell membrane. By calculating the potential of mean force (PMF) or free energy profile for the molecule to move from an aqueous environment into and across the membrane, researchers can determine its passive permeability coefficient. These simulations can clarify whether passive diffusion is a viable transport mechanism or if active transport proteins are likely involved, guiding future experimental studies.

Exploration of 2-Linolenoyl-3-chloropropanediol and its Metabolites as Chemical Probes for Elucidating Biochemical Systems

The utility of this compound and its metabolic products as chemical probes offers a significant avenue for investigating complex biochemical systems. While not a classical chemical probe designed for specific target engagement, its metabolic activation to toxic species allows researchers to trace and understand distinct pathological pathways. It is widely accepted that the toxicity of 3-monochloropropane-1,2-diol (3-MCPD) esters, such as 2-linolenoyl-3-chloropropanediol, is primarily mediated by the in vivo hydrolysis of the ester bonds in the gastrointestinal tract, releasing the parent compound, 3-MCPD. researchgate.netnih.gov This metabolic conversion is a critical event, turning the ester into a tool for probing the cellular responses to 3-MCPD and its subsequent metabolites.

By administering a specific ester like this compound, researchers can study the influence of the linolenoyl fatty acid moiety on the compound's absorption, distribution, and ultimately, the bioavailability of 3-MCPD. This allows for a more nuanced investigation compared to administering free 3-MCPD alone, providing insights into the role of lipid metabolism in the toxicokinetics of this class of contaminants.

The primary metabolite, 3-MCPD, is known to perturb fundamental cellular processes, most notably glycolysis. researchgate.netnih.gov This inhibitory effect on a core metabolic pathway makes it a valuable tool for elucidating the downstream consequences of impaired energy metabolism in specific target organs, such as the kidneys and testes. researchgate.netnih.gov Studying the cellular and molecular changes following exposure to this compound can help map the intricate network of events that link glycolytic inhibition to organ-specific toxicity, including nephrotoxicity and reproductive harm. researchgate.netnih.gov Therefore, the compound and its metabolic pathway serve as an effective system to probe cellular stress responses, mechanisms of toxicity, and the interplay between lipid and carbohydrate metabolism.

Integration of Omics Technologies (e.g., Lipidomics, Metabolomics, Proteomics) in Understanding this compound Interactions

The application of "omics" technologies is revolutionizing the understanding of the interactions between biological systems and xenobiotics like this compound. These high-throughput approaches provide a holistic view of the molecular changes induced by the compound and its metabolites.

Proteomics: Proteomic analyses have been instrumental in identifying the molecular mechanisms underlying the toxicity of 3-MCPD and its esters. researchgate.net Studies using two-dimensional gel electrophoresis followed by mass spectrometry on tissues from rats exposed to 3-MCPD or 3-MCPD dipalmitate have revealed significant alterations in the proteome of target organs like the kidneys and testes. nih.govnih.gov These studies demonstrated a strong overlap in the protein changes induced by both free 3-MCPD and its ester form, supporting the hypothesis that their toxicity is mediated through the common metabolite, 3-MCPD. researchgate.netnih.gov Key findings include the alteration of proteins involved in carbohydrate, fatty acid, and amino acid metabolism, which corroborates the known inhibitory effects on glycolysis. nih.gov Furthermore, specific proteins have been identified as potential biomarkers for exposure and early-stage organ damage. researchgate.netnih.gov

Table 1: Key Protein Alterations Identified in Proteomic Studies of 3-MCPD and its Esters

Protein Identified Organ Potential Role/Pathway Reference
DJ-1 (PARK7) Testis Candidate marker for 3-MCPD exposure; involved in oxidative stress response. researchgate.netnih.gov
Glutathione (B108866) S-transferase pi 1 (Gstp1) Kidney Sensitive marker for early 3-MCPD-induced effects; involved in detoxification. nih.gov

Lipidomics and Metabolomics: Lipidomic analysis has provided deeper insights into how 3-MCPD disrupts cellular lipid homeostasis. A study on rats with 3-MCPD-induced renal injury revealed significant interference with glycerophospholipid and sphingolipid metabolism. nih.gov This research successfully identified 38 specific lipids that could serve as potential biomarkers for diagnosing 3-MCPD-induced nephrotoxicity. nih.gov Such findings are critical for understanding how the compound initiates kidney damage from a lipid metabolism perspective.

Metabolomics, while less specifically detailed in current literature for this exact compound, complements proteomic and lipidomic data by providing a snapshot of the low-molecular-weight metabolites. Given the observed changes in metabolic enzymes, it is expected that metabolomic profiling would reveal significant alterations in the pools of amino acids, organic acids, and carbohydrates, reflecting the systemic metabolic dysregulation induced by this compound's metabolites.

Table 2: Lipid Classes Affected by 3-MCPD Exposure as Identified by Lipidomics

Lipid Metabolism Pathway Key Findings Potential Implication Reference
Glycerophospholipid Metabolism Perturbed levels of various glycerophospholipids. Disruption of cell membrane integrity and signaling. nih.gov

Development of Isotope-Labeled this compound for Tracing Studies

A significant advancement in the research of this compound is the synthesis and availability of isotope-labeled analogues. Deuterium-labeled versions, such as this compound-d5, are commercially available and serve as indispensable tools for modern analytical chemistry and metabolic research. pharmaffiliates.com13.235.231

These stable isotope-labeled compounds are primarily used as internal standards in quantitative analytical methods, particularly those employing mass spectrometry (e.g., LC-MS/MS). researchgate.net Their use allows for the highly accurate and precise measurement of the native compound in complex matrices such as edible oils, processed foods, and biological tissues. researchgate.netresearchgate.net This is crucial for exposure assessment and for monitoring the effectiveness of mitigation strategies in food production. shimadzu.com

Beyond quantification, isotope-labeled this compound is pivotal for conducting tracing studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. By administering the labeled compound to animal models, researchers can definitively track its journey through the body. Such studies can:

Confirm the rate and extent of its hydrolysis to 3-MCPD in the digestive system.

Identify the tissues and organs where the parent ester or its metabolites accumulate.

Determine the pathways and rates of elimination from the body.

This information is fundamental for building accurate pharmacokinetic models and for bridging the gap between external exposure and internal dose at the target organs, thereby improving the scientific basis for risk assessment.

Table 3: Examples of Isotope-Labeled 3-MCPD Esters for Research

Compound Name Isotope Label CAS Number Primary Application Reference
This compound-d5 Deuterium (d5) 1331666-89-7 Internal standard for quantification, tracing studies. pharmaffiliates.com13.235.231
1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5 Deuterium (d5) 1246833-83-8 Internal standard, proteomics research. researchgate.netscbt.com
1,2-Distearoyl-3-chloropropanediol-d5 Deuterium (d5) 1246818-85-8 Internal standard for LC-MS/MS analysis. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.